3-hydroxyisobenzofuran-1(3H)-one

Catalog No.
S1541486
CAS No.
16859-59-9
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxyisobenzofuran-1(3H)-one

CAS Number

16859-59-9

Product Name

3-hydroxyisobenzofuran-1(3H)-one

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OC2=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H](OC2=O)O

Enantioselective Allylation of Oxocarbenium Ions

3-Hydroxyisobenzofuran-1(3H)-one, also known as 3-hydroxyphthalide, is a heterocyclic organic compound with the molecular formula C8_8H6_6O3_3 and a molecular weight of 150.13 g/mol. This compound features a fused isobenzofuran structure, characterized by a hydroxyl group at the 3-position. Its chemical structure contributes to its unique properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

, including:

  • Friedel-Crafts Alkylation: It can react with indoles to form indolyl-substituted derivatives, showcasing its utility in synthesizing complex organic molecules .
  • Bromination: 3-Hydroxyisobenzofuran-1(3H)-one can be brominated to yield 3-bromoisobenzofuran-1(3H)-one, which can then be hydrolyzed to regenerate the hydroxylated form .
  • Condensation Reactions: It can undergo condensation with various electrophiles, leading to diverse derivatives useful in pharmaceuticals .

Research indicates that 3-hydroxyisobenzofuran-1(3H)-one exhibits notable biological activities. It has shown potential anti-inflammatory and antioxidant properties, which may contribute to its therapeutic applications. Additionally, its derivatives have been studied for their anticancer effects, particularly in inhibiting tumor growth and proliferation .

Several methods exist for synthesizing 3-hydroxyisobenzofuran-1(3H)-one:

  • One-Pot Synthesis: A method involving the condensation of phthalaldehydic acid with aryl ketones or 1,3-dicarbonyl compounds under acidic conditions (using H2_2SO4_4-SiO2_2 as a catalyst) has been reported. This process allows for high yields and efficiency .
  • Bromination followed by Hydrolysis: Starting from isobenzofuran-1(3H)-one, bromination can be performed followed by hydrolysis to yield 3-hydroxyisobenzofuran-1(3H)-one .

The compound finds applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of various bioactive compounds.
  • Material Science: Used in the development of polymers and other materials due to its unique structural properties.
  • Organic Synthesis: Serves as a building block for more complex organic molecules in synthetic chemistry .

Studies have explored the interactions of 3-hydroxyisobenzofuran-1(3H)-one with various biological targets. Notably, its derivatives have been assessed for their ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases such as cancer and inflammation. The compound's interactions with indole derivatives have also been characterized, demonstrating its versatility as a reactant in organic synthesis .

Several compounds share structural similarities with 3-hydroxyisobenzofuran-1(3H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Hydroxyisobenzofuran-1,3-dione27550-59-00.74
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate393522-78-60.74
6-Methylisobenzofuran-1(3H)-one72985-23-00.85
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate23405-32-50.85
5-Methylisobenzofuran-1(3H)-one54120-64-80.85

Uniqueness of 3-Hydroxyisobenzofuran-1(3H)-one

While many similar compounds exist, the presence of the hydroxyl group at the specific position (C-3) distinguishes it from others like methyl derivatives or those lacking this functional group. This feature enhances its reactivity and biological activity, making it particularly valuable in medicinal chemistry and organic synthesis .

XLogP3

0.6

LogP

0.57 (LogP)

Wikipedia

AC1LCSQ4

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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